molecular formula C10H10N2O2 B11064279 5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-

5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-

Cat. No.: B11064279
M. Wt: 190.20 g/mol
InChI Key: YPHSVUNQNXOAER-UHFFFAOYSA-N
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Description

2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE is a heterocyclic compound with a unique structure that combines an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with an appropriate diketone under acidic conditions to form the desired oxazole-pyridine fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE is unique due to its fused oxazole-pyridine ring system, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2,7-dimethyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-6-3-9(13)12-5-7(2)14-10(12)8(6)4-11/h3,7H,5H2,1-2H3

InChI Key

YPHSVUNQNXOAER-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C=C(C(=C2O1)C#N)C

Origin of Product

United States

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